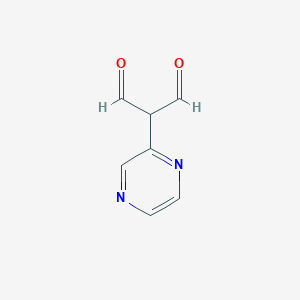

2-(吡嗪-2-基)丙二醛

描述

Synthesis Analysis

The synthesis of 2-(Pyrazin-2-yl)malonaldehyde and related compounds often involves multicomponent reactions that can lead to a variety of structurally complex molecules. For example, the reaction between pyrazole and malonaldehyde bis(dimethylacetal) yields linked bis(pyrazolyl)methane ligands, which when reacted with silver ions, form complexes with a unique 'quadruple pyrazolyl embrace' supramolecular structure (Reger et al., 2003). Additionally, the one-pot multicomponent condensation reactions involving aromatic aldehydes, malononitrile, and various other reactants have been developed for synthesizing pyrano[2,3-d]pyrimidine derivatives using yttrium oxide as a catalyst, showcasing the versatility in synthetic approaches (Bhagat et al., 2015).

Molecular Structure Analysis

The structural analysis of 2-(Pyrazin-2-yl)malonaldehyde derivatives is crucial in understanding their chemical behavior. For instance, the crystal structure analysis of similar compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide, revealed that molecules are held together by strong C-H⋯O and N-H⋯O intermolecular interactions, forming a two-dimensional network (Nayak et al., 2014).

Chemical Reactions and Properties

2-(Pyrazin-2-yl)malonaldehyde and its derivatives participate in a variety of chemical reactions, leading to diverse molecules. The electrosynthesis of nanoparticles of 2-Amino-4H-pyrans through the reaction of aryl aldehydes, malononitrile, and 4,4,4-trifluoro-1-phenylbuta-1,3-dione is an example of the chemical versatility of these compounds (Goodarzi & Mirza, 2018).

科学研究应用

吡唑衍生物的合成和药用化学

与2-(吡嗪-2-基)丙二醛相关的吡唑衍生物由于其广泛的生物活性而在药用化学中备受关注。研究强调吡唑杂环的合成,考虑到它们作为药效基团在开发生物活性化合物中的作用。吡唑在有机合成中作为关键合成子,并表现出广泛的生物活性,包括抗癌、镇痛、抗炎和抗菌作用。合成涉及缩合然后环化,使用磷酰氧氯化物和肼等试剂来实现杂环吡唑。该方法提供了连接不同杂环核、扩展杂环系统类别和设计更具活性的生物制剂的策略(A. M. Dar & Shamsuzzaman, 2015)。

自旋交叉活性铁(II)配合物

2-(吡嗪-2-基)丙二醛衍生物在合成具有吡唑和吡唑盐基配体的铁(II)自旋交叉(SCO)活性配合物中至关重要。这些配体含有吡啶或吡嗪单元,有助于配合物的结构和磁性。合成和结晶方法显着影响SCO性质,证明反应条件对最终产物的影响。此类研究强调了2-(吡嗪-2-基)丙二醛衍生物在开发具有定制磁性的材料中的重要性(J. Olguín & S. Brooker, 2011)。

药理学中的吡嗪衍生物

包括与2-(吡嗪-2-基)丙二醛相关的吡嗪衍生物在内的吡嗪衍生物因其多样的药理特性而受到认可。这些衍生物表现出抗菌、抗真菌、抗癌和抗病毒活性等。对2008年至今的专利回顾突出了人们对吡嗪衍生物作为药物研究中潜在活性化合物的兴趣日益浓厚。吡嗪衍生物多样的生物活性突出了它们在开发新的和有效的临床化合物中的重要性(S. Ferreira & C. Kaiser, 2012)。

生物活性吡唑衍生物的多组分合成

通过多组分反应(MCRs)对吡唑衍生物进行锅、原子和步骤经济(PASE)合成一直是近期药物和药用化学的重点。这种方法促进了含吡唑部分的生物活性分子的开发,涵盖抗菌、抗癌、抗真菌和抗氧化活性。通过MCR合成吡唑衍生物反映了2-(吡嗪-2-基)丙二醛衍生物在生成具有显着治疗潜力的化合物方面的多功能性(Diana Becerra, R. Abonía & J. Castillo, 2022)。

神经退行性疾病的治疗靶点

与2-(吡嗪-2-基)丙二醛在结构上相关的吡唑啉衍生物已被确认为治疗神经退行性疾病的重要物质。这些化合物表现出神经保护特性,并已探索其在治疗阿尔茨海默病、帕金森病和精神疾病中的潜力。它们的机制涉及抑制乙酰胆碱酯酶和单胺氧化酶,展示了吡唑啉衍生物在开发神经退行性疾病治疗方法中的重要性(M. Ahsan et al., 2022)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of 2-(Pyrazin-2-yl)malonaldehyde is the enzyme DprE1 . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

It is suggested that the compound interacts with the active site of the dpre1 enzyme, leading to favorable binding interactions . This interaction could potentially inhibit the function of the enzyme, disrupting the biosynthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall .

Biochemical Pathways

The compound’s action primarily affects the arabinogalactan biosynthesis pathway. By inhibiting the DprE1 enzyme, the production of arabinogalactan is disrupted, which could lead to the weakening of the mycobacterial cell wall

Pharmacokinetics

The study conducted on similar compounds suggests that they have favorable adme properties and drug-like qualities

Result of Action

Given its potential inhibitory effect on the dpre1 enzyme, it could lead to the disruption of the mycobacterial cell wall biosynthesis, potentially impairing cell growth and viability .

属性

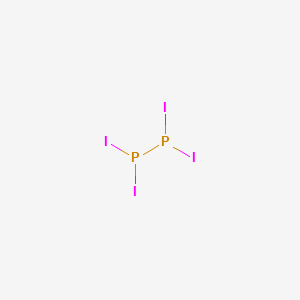

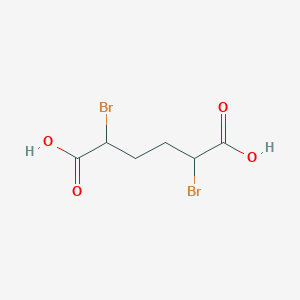

IUPAC Name |

2-pyrazin-2-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-4-6(5-11)7-3-8-1-2-9-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZSRARKHGBIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371932 | |

| Record name | (Pyrazin-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyrazin-2-yl)malonaldehyde | |

CAS RN |

13481-00-0 | |

| Record name | (Pyrazin-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyrazin-2-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)

![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)